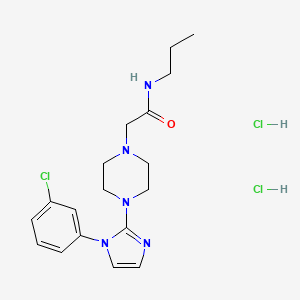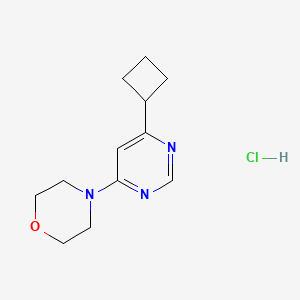![molecular formula C24H23ClFN3O3S2 B2676584 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1215526-18-3](/img/structure/B2676584.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C24H23ClFN3O3S2 and its molecular weight is 520.03. The purity is usually 95%.
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Promoted Synthesis
Research demonstrates the utility of palladium-promoted oxidative coupling in the synthesis of complex organic compounds. For example, Knölker and O'sullivan (1994) describe a short synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides, highlighting the versatility of palladium catalysis in constructing heterocyclic compounds Knölker & O'sullivan, 1994.
Sulfonamide Derivatives in Cancer Research
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their pro-apoptotic effects on cancer cells. These compounds were found to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, underscoring the potential of sulfonamide derivatives in cancer therapy Cumaoğlu et al., 2015.
Fluorescent Probe for Thiophenols Discrimination
Wang et al. (2012) developed a reaction-based fluorescent probe that discriminates thiophenols over aliphatic thiols. This work demonstrates the application of sulfonamide-containing compounds in the design of selective detection techniques for toxic substances and biologically active molecules Wang et al., 2012.
Anticonvulsant Agents
Farag et al. (2012) reported on the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety with significant anticonvulsive effects, highlighting the potential of sulfonamide derivatives in the development of new anticonvulsant drugs Farag et al., 2012.
Inhibitors for Cytomegalovirus DNA Maturation
Buerger et al. (2001) discovered a novel selective inhibitor of cytomegalovirus replication, showcasing the application of sulfonamide derivatives in virology and the potential for developing treatments against viral diseases Buerger et al., 2001.
Gene Expression and Antitumor Activity
Owa et al. (2002) conducted a study on sulfonamide-focused libraries in antitumor screens, identifying potent cell cycle inhibitors. This research emphasizes the role of sulfonamide derivatives in exploring drug-sensitive cellular pathways and developing novel antitumor agents Owa et al., 2002.
Propiedades
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2.ClH/c25-18-6-8-19(9-7-18)33(30,31)13-11-23(29)27-24-21(14-26)20-10-12-28(16-22(20)32-24)15-17-4-2-1-3-5-17;/h1-9H,10-13,15-16H2,(H,27,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMMHVSKPROJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C#N)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2676503.png)

![2-Chloro-1-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2676506.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]propanoic acid](/img/structure/B2676508.png)
![1,3,6-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676510.png)



![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)


![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)
